4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene

Medicinal Chemistry Lipophilicity ADME

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene (CAS 1256841-61-8) is a fluorinated aromatic building block of the formula C8H5BrF4 and molecular weight 257.02 g/mol, bearing a bromine atom, a fluorine atom, and a 2,2,2-trifluoroethyl substituent on a benzene core. It is predominantly employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its halogenation pattern enables sequential cross-coupling reactions and the trifluoroethyl group enhances lipophilicity and metabolic stability of derived molecules.

Molecular Formula C8H5BrF4
Molecular Weight 257.02
CAS No. 1256841-61-8
Cat. No. B3032220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene
CAS1256841-61-8
Molecular FormulaC8H5BrF4
Molecular Weight257.02
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)CC(F)(F)F
InChIInChI=1S/C8H5BrF4/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2
InChIKeyZGCXVFMUKWEDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene (CAS 1256841-61-8) Compound Overview and Core Identity


4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene (CAS 1256841-61-8) is a fluorinated aromatic building block of the formula C8H5BrF4 and molecular weight 257.02 g/mol, bearing a bromine atom, a fluorine atom, and a 2,2,2-trifluoroethyl substituent on a benzene core [1]. It is predominantly employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its halogenation pattern enables sequential cross-coupling reactions and the trifluoroethyl group enhances lipophilicity and metabolic stability of derived molecules .

Why 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene Cannot Be Substituted by Common In-Class Analogs


Simple substitution of 4-bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene with closely related halogenated trifluoroethylbenzenes is not scientifically sound due to the distinct electronic and steric influence of the ortho-fluoro substituent. The presence of the fluorine atom ortho to the bromine significantly alters the regioselectivity and reactivity of cross-coupling reactions compared to analogs lacking this substitution (e.g., 1-bromo-4-(2,2,2-trifluoroethyl)benzene) [1]. Furthermore, the unique combination of bromine and fluorine provides orthogonal functionalization handles, enabling sequential transformations that are not feasible with mono-halogenated comparators . These differences manifest in quantifiable changes in lipophilicity (XLogP3-AA: 4.1 vs 4.0 for the non-fluorinated analog) [2], which can directly impact biological membrane permeability and metabolic fate of derived compounds. Procuring the precise structure is therefore critical for maintaining synthetic reproducibility and achieving the desired physicochemical profile in target molecules.

Quantitative Differentiation Evidence for 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene (CAS 1256841-61-8)


Increased Lipophilicity (XLogP3-AA) Relative to Non-Fluorinated Trifluoroethylbenzene Analog

The ortho-fluoro substitution on the target compound results in a higher computed lipophilicity (XLogP3-AA) compared to its non-fluorinated counterpart, 1-bromo-4-(2,2,2-trifluoroethyl)benzene. This difference can influence the membrane permeability and metabolic stability of derived bioactive molecules [1][2].

Medicinal Chemistry Lipophilicity ADME

Distinct Reactivity in Cross-Coupling due to Ortho-Fluoro Substituent

The presence of a fluorine atom ortho to the bromine in 4-bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene imparts unique electronic effects that are absent in para-substituted or non-fluorinated analogs. Reviews of Suzuki-Miyaura couplings on fluorinated arenes highlight that the ortho-fluorine can influence the rate and regioselectivity of oxidative addition and transmetallation steps, offering a distinct synthetic advantage over comparators like 1-bromo-4-(2,2,2-trifluoroethyl)benzene [1].

Organic Synthesis Cross-Coupling Fluorinated Building Blocks

Commercial Availability in High Purity (>98%) for Reproducible Synthesis

Several commercial suppliers offer 4-bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene with guaranteed purity levels of ≥98%, whereas some related analogs are frequently supplied at lower purity (e.g., 95%). For instance, MolCore provides NLT 98% purity , Leyan offers 98% purity , while CheMenu lists 95% purity for the same compound . In contrast, 1-bromo-4-(2,2,2-trifluoroethyl)benzene is commonly listed at 95% purity from major suppliers .

Chemical Procurement Quality Control Synthetic Reproducibility

Documented Use as a Key Intermediate in Patented LXR Modulator Synthesis

A Japanese patent (JP2010168314A) from Daiichi Sankyo Co. Ltd. specifically identifies 2,2,2-trifluoroethyl-substituted benzenes, including compounds structurally related to 4-bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene, as intermediates for producing compounds with liver X receptor (LXR)-modulating activity [1]. This patent explicitly lists the 2,2,2-trifluoroethyl group as a preferred R1 substituent in formula (9) [1]. In contrast, simpler bromo-trifluoroethylbenzenes lacking the ortho-fluoro are not explicitly claimed for this specific therapeutic class in the same patent.

Medicinal Chemistry Patent Intermediate LXR Modulators

Differentiation in Exact Mass and Monoisotopic Mass for LC-MS Identification

The exact mass of 4-bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is 255.95108 Da, which is 16.99058 Da higher than the exact mass of its non-fluorinated analog 1-bromo-4-(2,2,2-trifluoroethyl)benzene (237.96050 Da) [1]. This mass difference is readily distinguishable by high-resolution mass spectrometry, allowing unambiguous identification and purity assessment in complex reaction mixtures.

Analytical Chemistry LC-MS Quality Control

Recommended Application Scenarios for 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene (CAS 1256841-61-8)


Medicinal Chemistry: Synthesis of LXR Modulators with Optimized Lipophilicity

This compound serves as a direct intermediate for preparing liver X receptor (LXR) modulators, as exemplified in patent JP2010168314A [1]. The slightly elevated lipophilicity (XLogP3-AA 4.1) compared to the non-fluorinated analog (4.0) can fine-tune the ADME profile of the final drug candidate [2][3]. Researchers aiming to explore the LXR therapeutic space should prioritize this exact building block to align with patented synthetic routes.

Organic Synthesis: Sequential Cross-Coupling for Complex Fluorinated Aromatics

The ortho-fluoro group provides a distinct reactivity handle that can be exploited in sequential cross-coupling strategies [4]. For instance, the bromine can undergo Suzuki-Miyaura coupling under mild conditions while the C-F bond remains inert, allowing late-stage diversification. This orthogonal reactivity is not available with simple bromo-trifluoroethylbenzenes, making the compound a valuable tool for constructing complex fluorinated biaryl systems in drug discovery.

Analytical and Quality Control: High-Purity Standard for LC-MS Method Development

With commercially available purity up to 98% NLT from reputable suppliers , this compound is suitable as a reference standard for developing and validating LC-MS analytical methods for fluorinated aromatic building blocks. Its distinct exact mass (255.95108 Da) [2] ensures unambiguous detection even in complex matrices.

Agrochemical Research: Building Block for Fluorinated Active Ingredients

Fluorinated building blocks are extensively employed in agrochemical development to improve metabolic stability and bioavailability [5]. The trifluoroethyl group enhances lipophilicity while the bromine and fluorine provide handles for diversification. This compound's unique substitution pattern enables the synthesis of novel agrochemical candidates that may evade existing patent claims on simpler structures.

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